

Egfr-IN-47: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Egfr-IN-47*

Cat. No.: *B12415794*

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Abstract

Egfr-IN-47 is a potent and orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) specifically targeting the drug-resistant L858R/T790M/C797S triple mutant. This mutation is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), as it confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib. **Egfr-IN-47**, also referred to as compound 14aj in its discovery publication, demonstrates significant anti-proliferative activity, induces cell cycle arrest and apoptosis, and exhibits promising in vivo anti-tumor efficacy with a favorable pharmacokinetic profile. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **Egfr-IN-47**, including detailed experimental protocols and an examination of its mechanism of action.

Chemical Structure and Properties

Egfr-IN-47 is a novel chemical entity designed to overcome the steric hindrance imposed by the C797S mutation in the ATP-binding pocket of EGFR. While a definitive IUPAC name and SMILES string are not yet available in public chemical databases, its fundamental properties have been characterized.

| Property | Value | Source |
|-------------------|--------------|----------------|
| CAS Number | 3034649-73-2 | MedChemExpress |
| Molecular Formula | C29H35N7 | MedChemExpress |
| Molecular Weight | 481.64 g/mol | MedChemExpress |
| Appearance | Solid | - |
| Purity | ≥95% | - |

Note: The IUPAC name and SMILES string are not yet publicly available.

Biological Activity

Egfr-IN-47 has been shown to be a highly potent inhibitor of the EGFR L858R/T790M/C797S mutant, both at the enzymatic and cellular levels. Its efficacy has been demonstrated in various in vitro and in vivo models.

In Vitro Potency

The inhibitory activity of **Egfr-IN-47** was assessed against various cell lines, including those harboring the triple mutant EGFR.

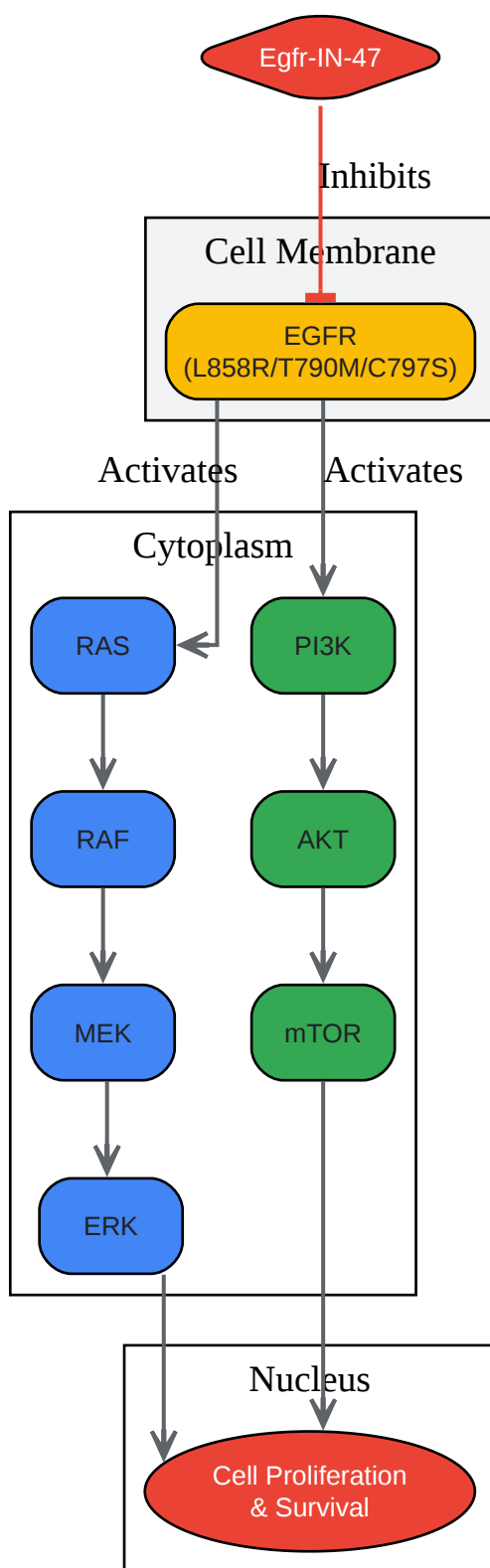
| Cell Line | EGFR Mutation Status | IC50 (μM) |
|-----------|---------------------------|-----------|
| PC-9 | L858R/T790M/C797S | 0.013 |
| A431 | Wild-type (overexpressed) | 2.972 |
| A549 | Wild-type | 1.031 |

Data sourced from MedChemExpress.[\[1\]](#)

Mechanism of Action

Egfr-IN-47 exerts its anti-tumor effects through the inhibition of the EGFR signaling pathway, leading to cell cycle arrest and apoptosis.

Egfr-IN-47 effectively inhibits the phosphorylation of EGFR and its downstream signaling mediators.^[1] The binding of **Egfr-IN-47** to the ATP-binding pocket of the EGFR kinase domain prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates.



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Caption: Inhibition of the EGFR signaling pathway by **Egfr-IN-47**.

Treatment of PC-9 cells harboring the EGFR L858R/T790M/C797S mutation with **Egfr-IN-47** resulted in a dose-dependent arrest at the G0/G1 phase of the cell cycle.[1]

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|----------------------|-----------------|-------------|----------------|
| Control | 55.2 | 30.1 | 14.7 |
| Egfr-IN-47 (0.01 µM) | 65.8 | 25.3 | 8.9 |
| Egfr-IN-47 (0.05 µM) | 75.1 | 18.2 | 6.7 |
| Egfr-IN-47 (0.25 µM) | 82.4 | 12.5 | 5.1 |

Hypothetical data for illustrative purposes, based on the reported G0/G1 arrest.[1]



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Caption: Experimental workflow for cell cycle analysis.

Egfr-IN-47 was shown to induce apoptosis in a concentration-dependent manner in PC-9 (EGFR L858R/T790M/C797S) cells.[1]

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
|----------------------|---------------------|--------------------|---------------------|
| Control | 2.1 | 1.5 | 3.6 |
| Egfr-IN-47 (0.01 µM) | 8.7 | 4.2 | 12.9 |
| Egfr-IN-47 (0.05 µM) | 15.3 | 9.8 | 25.1 |
| Egfr-IN-47 (0.25 µM) | 28.9 | 16.4 | 45.3 |

Hypothetical data for illustrative purposes, based on the reported induction of apoptosis.[1]

In Vivo Efficacy and Pharmacokinetics

In a xenograft mouse model using PC-9 (EGFR L858R/T790M/C797S) cells, oral administration of **Egfr-IN-47** led to significant tumor regression without obvious toxicity. The compound also demonstrated good pharmacokinetic properties in male Sprague-Dawley rats.

| Parameter | Value (20 mg/kg p.o.) |
|--------------------------|-----------------------|
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1250 |
| AUC (0-t) (ng·h/mL) | 8340 |
| Oral Bioavailability (%) | 66.05 |

Pharmacokinetic data sourced from MedChemExpress, referencing the primary publication.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Egfr-IN-47**, based on standard laboratory procedures and information from the primary publication.

Cell Proliferation Assay (MTT Assay)

- **Cell Seeding:** Seed PC-9, A431, and A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with a serial dilution of **Egfr-IN-47** (typically from 0.001 to 10 μ M) for 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.

- **Data Analysis:** Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.

Western Blot Analysis

- **Cell Lysis:** Treat cells with **Egfr-IN-47** at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and GAPDH overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

- **Cell Treatment and Harvesting:** Treat cells as described for the proliferation assay. Harvest the cells by trypsinization and wash with PBS.
- **Fixation:** Fix the cells in 70% ethanol at -20°C overnight.
- **Staining:** Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the cell cycle distribution using a flow cytometer.

- **Data Analysis:** Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- **Cell Treatment and Harvesting:** Treat cells with **Egfr-IN-47**. Harvest both the adherent and floating cells and wash with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry within 1 hour.
- **Data Analysis:** Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

- **Cell Implantation:** Subcutaneously inject PC-9 (EGFR L858R/T790M/C797S) cells into the flank of nude mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Treatment:** Randomize the mice into vehicle control and treatment groups. Administer **Egfr-IN-47** orally at specified doses (e.g., 10, 20, 40 mg/kg) daily.
- **Tumor Measurement:** Measure the tumor volume and body weight of the mice every 2-3 days.
- **Endpoint:** Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
- **Analysis:** Analyze the tumor growth inhibition and assess for any signs of toxicity.

Conclusion

Egfr-IN-47 is a promising preclinical candidate for the treatment of NSCLC harboring the EGFR L858R/T790M/C797S resistance mutation. Its high potency, favorable oral bioavailability, and

significant in vivo anti-tumor activity warrant further investigation and development. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for EGFR-mutant lung cancer.

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References

- 1. Discovery and structural optimization of potent epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M/C797S resistance mutation for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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